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Compound of Interest

Compound Name:
2-(Chloromethyl)-3-methyl-4-

nitropyridine

CAS No.: 116418-99-6

Cat. No.: B3045934 Get Quote

Executive Summary & Chemical Context
2-(Chloromethyl)-3-methyl-4-nitropyridine (CAS: 116418-99-6) is a highly reactive pyridine

derivative. It serves as a pivotal electrophilic building block, primarily utilized to introduce the

substituted pyridine moiety into benzimidazole scaffolds via nucleophilic substitution.

Molecular Formula:

[1][2][3]

Molecular Weight: 186.59 g/mol [2]

Role: Key intermediate for the synthesis of PPIs; precursor for nucleophilic displacement

reactions (e.g., with thiols or alkoxides).

Critical Quality Attribute (CQA): The integrity of the chloromethyl group (

) is paramount, as it is susceptible to hydrolysis (forming the alcohol) or dimerization.

This guide details the spectroscopic signatures required to validate the identity and purity of

this compound, distinguishing it from common impurities like its N-oxide precursor or hydrolysis

products.
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Structural Analysis & Spectroscopic Logic
The molecule consists of a tetra-substituted pyridine ring. The spectroscopic logic relies on

identifying the specific electronic environments created by the electron-withdrawing nitro group

(

) at position 4 and the chloromethyl group at position 2.

Visualization: Structural Connectivity & Signal Logic
The following diagram illustrates the correlation between the chemical structure and the

expected spectroscopic signals.
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Caption: Structural-Spectroscopic Correlation Map identifying key functional groups and their

corresponding analytical signals.

Spectroscopic Data
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The following data represents the characteristic signals for 2-(Chloromethyl)-3-methyl-4-
nitropyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent:

(Deuterated Chloroform) or

. Frequency: 400 MHz for

.

NMR Data Table
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Position Group
Multiplicit
y

Chemical
Shift (

, ppm)

Integratio
n

Coupling
(

, Hz)

Assignme
nt Logic

6 Ar-H Doublet (d) 8.60 – 8.75 1H

-proton to

Nitrogen;

highly

deshielded.

5 Ar-H Doublet (d) 7.60 – 7.75 1H

-proton;

deshielded

by ortho

.

2-CH
-CH

Cl
Singlet (s) 4.80 – 4.95 2H -

Benzylic-

like

position;

deshielded

by Cl and

Ring.

3-CH -CH Singlet (s) 2.60 – 2.75 3H -

Methyl

group on

aromatic

ring.[4]

Critical Interpretation:

Differentiation from Alcohol: The precursor 2-(hydroxymethyl)-3-methyl-4-nitropyridine will

show the methylene signal significantly upfield (approx. 4.6 ppm) and typically exhibits a

broad exchangeable -OH singlet.

Differentiation from N-Oxide: The N-oxide starting material typically shows a shift in the H6

proton (often upfield relative to the free base due to electron density changes, though the N-

O dipole is complex). The absence of N-oxide is confirmed by the specific splitting pattern

and shift of H6.
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C NMR Data Table (Predicted)

Carbon
Shift (

, ppm)
Type Assignment

C2 ~155.0 Quaternary Ipso to chloromethyl.

C6 ~150.0 CH -carbon (next to N).

C4 ~152.0 Quaternary Ipso to Nitro group.

C3 ~130.0 Quaternary Ipso to Methyl.

C5 ~118.0 CH -carbon.

CH ~43.0 CH Chloromethyl carbon.

CH ~14.0 CH Methyl carbon.

Infrared (IR) Spectroscopy
Method: ATR-FTIR (Attenuated Total Reflectance) or KBr Pellet.
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Functional Group
Wavenumber (

)
Intensity Description

NO

Stretch
1530 – 1550 Strong

Asymmetric nitro

stretch.

NO

Stretch
1340 – 1360 Strong

Symmetric nitro

stretch.

C=N / C=C 1580 – 1600 Medium
Pyridine ring skeletal

vibrations.

C-Cl Stretch 700 – 750 Medium/Strong
Characteristic alkyl

chloride band.

C-H (Aromatic) 3000 – 3100 Weak
Aromatic C-H

stretching.

Mass Spectrometry (MS)
Method: GC-MS (EI) or LC-MS (ESI+).

Molecular Ion (

): 186 m/z (

) and 188 m/z (

) in a 3:1 ratio.

Base Peak: Often observed at

(151 m/z) or

(140 m/z).

Fragmentation Pattern:

Loss of Cl radical
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Formation of resonance-stabilized picolyl cation (m/z 151).

Loss of

m/z 140.

Sequential loss of HCN from the pyridine ring.

Experimental Protocols
Protocol 1: Sample Preparation for NMR
Objective: Ensure no hydrolysis occurs during preparation.

Solvent Selection: Use high-quality

(stored over molecular sieves) or

. Avoid wet solvents as the chloromethyl group is labile.

Concentration: Dissolve ~10 mg of sample in 0.6 mL of solvent.

Filtration: If the solution is cloudy (indicating polymerization or salt formation), filter through a

glass wool plug directly into the NMR tube.

Acquisition: Run standard proton sequence (16 scans) immediately after preparation.

Protocol 2: Impurity Profiling (HPLC-UV)
Objective: Quantify the "Hydroxyl Impurity" (Hydrolysis product).

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 5

m).

Mobile Phase A: 0.1% Formic Acid in Water.

Mobile Phase B: Acetonitrile.

Gradient: 10% B to 90% B over 15 minutes.
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Detection: UV at 254 nm (Pyridine ring absorption) and 280 nm.

Retention Time Logic: The Alcohol impurity is more polar and will elute earlier than the

Chloromethyl target.

Synthesis & Process Workflow
Understanding the synthesis aids in identifying spectral impurities.

QC Checkpoints

2,3-Dimethyl-4-nitropyridine-N-oxide

Rearrangement / Chlorination
(e.g., SOCl2 or POCl3)

Activation

Transient Intermediate
(2-Hydroxymethyl derivative)

Side Reaction

2-(Chloromethyl)-3-methyl-4-nitropyridine
(TARGET)

Nucleophilic Substitution

Impurity: Hydrolyzed Alcohol
(2-Hydroxymethyl-3-methyl-4-nitropyridine)

Hydrolysis (Moisture)

Check 1H NMR:
Shift of CH2 (4.8 vs 4.6 ppm)
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Caption: Synthesis pathway highlighting the critical hydrolysis risk factor affecting spectral data.

Safety & Handling (E-E-A-T)
As a Senior Application Scientist, I must emphasize the safety profile of this compound.
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Vesicant Warning: Chloromethyl pyridines are potent alkylating agents. They can cause

severe skin burns and blistering.

Lachrymator: Handle only in a functioning fume hood.

Decontamination: Spills should be treated with a dilute ammonia solution or nucleophilic

scavenger (e.g., sodium thiosulfate) to quench the alkyl chloride before disposal.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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